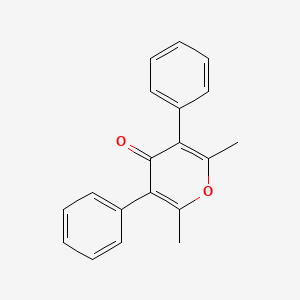

2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Pyran derivatives are often investigated for their biological activities, including:

- Anticancer Activity : Research indicates that derivatives of 4H-pyran-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain modifications of pyran compounds can inhibit tumor growth and induce apoptosis in cancer cells .

- Antiviral Properties : Compounds related to 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one have been linked to antiviral activities. For example, phenoxan, a related structure, has shown anti-HIV activity .

- Anti-inflammatory Effects : Some studies suggest that pyran derivatives may possess anti-inflammatory properties, making them candidates for treating conditions like asthma and allergies .

Organic Synthesis

The synthesis of this compound is often achieved through various methods that highlight its importance as a building block in organic chemistry:

- Synthesis of Carboxaldehyde Derivatives : The compound serves as a precursor for synthesizing mono and dicarboxaldehyde derivatives. These derivatives are valuable in the production of dyes and agrochemicals .

- One-Pot Synthesis Methods : Recent advancements have led to efficient one-pot synthesis methods utilizing selenium dioxide as a reagent. This method reduces reaction time significantly while increasing yield .

| Synthesis Method | Reagents Used | Yield (%) | Reaction Time |

|---|---|---|---|

| One-Pot with Selenium Dioxide | Selenium Dioxide | 65% | 32 hours |

| Microwave-Assisted Synthesis | Acetic Anhydride + Polyphosphoric Acid | 70% | 2 minutes |

Antioxidant Properties

Research has highlighted the antioxidant capabilities of pyran derivatives:

- Free Radical Scavenging : Studies have shown that certain derivatives can scavenge free radicals effectively. The introduction of hydroxyl groups significantly enhances their antioxidant properties by stabilizing radical species .

- Role in Food Chemistry : Given their antioxidant properties, these compounds are also explored for use as food preservatives and flavoring agents. Their ability to mitigate oxidative stress makes them suitable candidates for enhancing food stability and safety .

Case Study 1: Anticancer Activity

A study published in the Asian Journal of Chemistry investigated the anticancer effects of synthesized pyran derivatives. The results indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .

Case Study 2: Antioxidant Efficacy

In another research article focusing on antioxidant properties, derivatives of this compound were tested against standard radical scavenging assays (DPPH and ABTS). The findings demonstrated a clear correlation between structural modifications and increased antioxidant activity, suggesting potential applications in nutraceuticals and functional foods .

Análisis De Reacciones Químicas

Oxidation of Methyl Groups to Carboxaldehydes

The methyl groups at positions 2 and 6 undergo selective oxidation to form carboxaldehyde derivatives. This transformation is critical for synthesizing symmetrical and unsymmetrical aldehyde-functionalized pyranones.

Methods and Conditions:

Key Findings:

-

Selenium dioxide (SeO₂) is highly effective for mono- or di-oxidation of methyl groups, depending on stoichiometry and reaction time .

-

Silver acetate (AgOAc) facilitates acetoxylation followed by hydrolysis to yield aldehyde derivatives .

-

Bromination with N-bromosuccinimide (NBS) prior to hydrolysis enhances regioselectivity in unsymmetrical systems .

Bromination and Functionalization

The methyl groups can be brominated to introduce reactive intermediates for further substitutions.

Bromination Protocol:

-

Reaction:

-

Subsequent Reactions:

Enamination and Cycloaddition Reactions

The enone system participates in conjugate addition and cycloaddition reactions under basic or catalytic conditions.

Example:

-

Enamination with DMF-DMA:

-

1,3-Dipolar Cycloaddition:

Transesterification and Podand Formation

The compound serves as a precursor for synthesizing podands (multidentate ligands) via transesterification.

Reaction Scheme:

-

Substrate: 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one

-

Reagents: Glycols, phenols, or salicylaldehyde derivatives

-

Conditions: DMF, Et₃N, RT

-

Products:

Mechanistic Insights

-

Oxidation with SeO₂: Proceeds via electrophilic attack on the methyl group, forming a selenide intermediate that hydrolyzes to the aldehyde .

-

Bromination: Radical-initiated process mediated by benzoyl peroxide, selectively targeting the benzylic methyl groups .

-

Enamination: Involves Michael addition of DMF-DMA to the enone system, followed by elimination .

Propiedades

Número CAS |

33731-54-3 |

|---|---|

Fórmula molecular |

C19H16O2 |

Peso molecular |

276.3 g/mol |

Nombre IUPAC |

2,6-dimethyl-3,5-diphenylpyran-4-one |

InChI |

InChI=1S/C19H16O2/c1-13-17(15-9-5-3-6-10-15)19(20)18(14(2)21-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |

Clave InChI |

YCMLUTKKOKKIMN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

33731-54-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.